molecular formula C27H29N3O9 B13849874 2-(1-(2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrofuro[3,2-d]pyrimidin-3(4H)-yl)-2-methylpropanoic Acid

2-(1-(2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrofuro[3,2-d]pyrimidin-3(4H)-yl)-2-methylpropanoic Acid

Cat. No.: B13849874
M. Wt: 539.5 g/mol
InChI Key: NHBXTXIBCJQKBL-UHFFFAOYSA-N
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Description

2-(1-(2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrofuro[3,2-d]pyrimidin-3(4H)-yl)-2-methylpropanoic Acid is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrofuro[3,2-d]pyrimidin-3(4H)-yl)-2-methylpropanoic Acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core furo[3,2-d]pyrimidine structure, followed by the introduction of the oxazol-2-yl group. Subsequent steps involve the addition of the 2-methoxyphenyl and tetrahydro-2H-pyran-4-yl groups, culminating in the formation of the final product through esterification and acidification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrofuro[3,2-d]pyrimidin-3(4H)-yl)-2-methylpropanoic Acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxazol-2-yl group can be reduced to an amine.

    Substitution: The tetrahydro-2H-pyran-4-yl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles, such as alkyl halides or aryl halides, can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(1-(2-(2-formylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrofuro[3,2-d]pyrimidin-3(4H)-yl)-2-methylpropanoic Acid.

Scientific Research Applications

2-(1-(2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrofuro[3,2-d]pyrimidin-3(4H)-yl)-2-methylpropanoic Acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(1-(2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrofuro[3,2-d]pyrimidin-3(4H)-yl)-2-methylpropanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(2-(2-Hydroxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrofuro[3,2-d]pyrimidin-3(4H)-yl)-2-methylpropanoic Acid
  • 2-(1-(2-(2-Methylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrofuro[3,2-d]pyrimidin-3(4H)-yl)-2-methylpropanoic Acid

Uniqueness

The uniqueness of 2-(1-(2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrofuro[3,2-d]pyrimidin-3(4H)-yl)-2-methylpropanoic Acid lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H29N3O9

Molecular Weight

539.5 g/mol

IUPAC Name

2-[1-[2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-6-(1,3-oxazol-2-yl)-2,4-dioxofuro[3,2-d]pyrimidin-3-yl]-2-methylpropanoic acid

InChI

InChI=1S/C27H29N3O9/c1-27(2,25(32)33)30-24(31)22-18(14-20(39-22)23-28-10-13-37-23)29(26(30)34)15-21(38-16-8-11-36-12-9-16)17-6-4-5-7-19(17)35-3/h4-7,10,13-14,16,21H,8-9,11-12,15H2,1-3H3,(H,32,33)

InChI Key

NHBXTXIBCJQKBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)N1C(=O)C2=C(C=C(O2)C3=NC=CO3)N(C1=O)CC(C4=CC=CC=C4OC)OC5CCOCC5

Origin of Product

United States

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